5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid
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Overview
Description
6-(Mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by the presence of a mercaptomethyl group, a ketone group, and a carboxylic acid group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe ketone and carboxylic acid functionalities are then introduced via oxidation and carboxylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Esters or amides.
Scientific Research Applications
6-(Mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: An antimetabolite used in cancer treatment.
2-Mercaptomethyl-thiazolidines: Known for their broad-range inhibition of metallo-β-lactamases.
Uniqueness
6-(Mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indolizine core structure also differentiates it from other similar compounds, providing unique properties that can be leveraged in various applications .
Properties
CAS No. |
89240-37-9 |
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Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
5-oxo-6-(sulfanylmethyl)-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO3S/c12-9-6(5-15)1-2-7-3-4-8(10(13)14)11(7)9/h6-8,15H,1-5H2,(H,13,14) |
InChI Key |
NZJNKTHAXSACPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N2C1CCC2C(=O)O)CS |
Origin of Product |
United States |
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